alpha-Tocopherol nicotinate

Platelet Aggregation Cardiovascular Pharmacology Hemostasis

Researchers requiring superior antiplatelet activity face limitations with α-tocopheryl acetate. α-Tocopherol nicotinate (α-TN) delivers 1-5× greater platelet aggregation inhibition vs. acetate and 2-18× vs. free tocopherol in human platelet-rich plasma. • Enhanced microcirculatory improvement: superior rewarming time vs. acetate/niacin mixtures. • Endogenous human cardiac metabolite depleted in heart failure - distinct from other vitamin E esters. • Intact ester exhibits unique pharmacokinetics with slower GI hydrolysis for sustained systemic exposure. Supplied with ≥98% purity; stored at 2-8°C.

Molecular Formula C35H53NO3
Molecular Weight 535.8 g/mol
CAS No. 16676-75-8
Cat. No. B100516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Tocopherol nicotinate
CAS16676-75-8
Synonyms3-dl-alpha-tocopheryl nicotinate
alpha-tocopheryl nicotinate
alpha-tocopheryl nicotinate, (2R*(4R*,8R*)-(+-))-isomer
tocopheryl nicotinate
Molecular FormulaC35H53NO3
Molecular Weight535.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C
InChIInChI=1S/C35H53NO3/c1-24(2)13-9-14-25(3)15-10-16-26(4)17-11-20-35(8)21-19-31-29(7)32(27(5)28(6)33(31)39-35)38-34(37)30-18-12-22-36-23-30/h12,18,22-26H,9-11,13-17,19-21H2,1-8H3/t25?,26?,35-/m1/s1
InChIKeyMSCCTZZBYHQMQJ-BRALORKRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-Tocopherol Nicotinate Product Overview


α-Tocopherol nicotinate (α-TN), CAS 16676-75-8, is an esterified conjugate of α-tocopherol (vitamin E) and nicotinic acid (niacin, vitamin B3) [1]. It belongs to the family of vitamin E derivatives that serve as lipid-soluble antioxidants, but is distinct from the more common α-tocopheryl acetate and α-tocopheryl succinate esters due to the presence of the nicotinoyl moiety [2]. The compound is reported to hydrolyze moderately in vivo, releasing both α-tocopherol and niacin, and has been investigated for applications in cardiovascular, microcirculatory, and metabolic health contexts [3].

Non-Substitutability vs. Standard Forms


Direct substitution of α-tocopherol nicotinate with α-tocopheryl acetate or unesterified α-tocopherol is not scientifically warranted due to distinct pharmacokinetic and pharmacodynamic profiles. α-TN undergoes slower hydrolysis in the gastrointestinal tract, enabling a significant fraction of the intact ester to reach systemic circulation [1]. This intact ester exhibits unique biological activities—including enhanced platelet aggregation inhibition, distinct tissue distribution kinetics, and superior microcirculatory improvement—that are not observed with acetate or free tocopherol [2][3]. Furthermore, metabolomics studies have identified α-TN as an endogenous metabolite in human cardiac tissue, with levels dramatically reduced in heart failure, suggesting a physiological role that other vitamin E forms cannot recapitulate [4].

α-Tocopherol Nicotinate Differentiation Evidence


Collagen-Induced Platelet Aggregation Inhibition

α-Tocopherol nicotinate exhibits significantly greater potency in inhibiting collagen-induced platelet aggregation compared to both α-tocopheryl acetate and unesterified α-tocopherol [1]. This functional differentiation is critical for research applications targeting thrombosis or cardiovascular protection.

Platelet Aggregation Cardiovascular Pharmacology Hemostasis

Microcirculatory Rewarming Time Improvement

In subjects with microcirculatory disturbances, α-tocopheryl nicotinate demonstrated superior efficacy in improving peripheral blood flow as measured by the cooling-rewarming test [1]. The compound outperformed both α-tocopheryl acetate and a physical mixture of α-tocopheryl acetate plus nicotinic acid, confirming that the observed benefit derives from the intact ester structure rather than the sum of its parts.

Microcirculation Peripheral Vascular Disease Thermoregulation

Antiarrhythmic Activity in Digitalis Arrhythmia

In a comparative study evaluating antiarrhythmic efficacy against ouabain- and digoxin-induced arrhythmias, α-tocopherol nicotinate exhibited the highest activity among tested compounds, surpassing both dodecanoic acid and α-tocopherol [1]. Nicotinic acid alone had no effect, underscoring that the intact ester bond is essential for this cardioprotective property.

Cardiac Arrhythmia Cardioprotection Pharmacology

Distinct Tissue Distribution Kinetics

Oral administration of radiolabeled α-tocopheryl nicotinate and α-tocopheryl acetate in rats revealed a distinct temporal pattern in tissue radioactivity [1]. The nicotinate ester produced a sharp peak at 12 hours post-dose, while the acetate ester showed more gradual, variable tissue levels. This kinetic divergence suggests differential absorption, distribution, or metabolism that may influence experimental outcomes.

Pharmacokinetics Tissue Distribution Bioavailability

Bioavailability in Ruminant Model

In sheep, the bioavailability of dl-α-tocopherol nicotinate was significantly lower than that of dl-α-tocopherol acetate, as reflected by higher curve parameter values (P < 0.05) and tissue concentrations (P < 0.05) for the acetate ester [1]. This comparative data is essential for researchers or formulators selecting a vitamin E source for ruminant applications.

Veterinary Pharmacology Bioavailability Ruminant Nutrition

Endogenous Cardiac Metabolite in Heart Failure

Metabolomics studies have identified α-tocopheryl nicotinate as an endogenous metabolite in human cardiac tissue [1]. Critically, its levels are dramatically decreased in heart failure, suggesting a physiological role distinct from other vitamin E forms. Neither α-tocopherol nor α-tocopheryl acetate shares this endogenous profile, providing a unique rationale for investigating α-TN in cardiac disease models.

Metabolomics Heart Failure Endogenous Compound

α-Tocopherol Nicotinate Research Applications


Platelet Aggregation and Thrombosis Research

Utilize α-TN in ex vivo or in vitro platelet aggregation assays where enhanced inhibitory potency (1–5× over acetate, 2–18× over free tocopherol) is required [1]. Its superior activity in human platelet-rich plasma makes it a compelling tool for studying collagen- and arachidonic acid-mediated pathways.

Microcirculation and Peripheral Vascular Studies

Employ α-TN in models of impaired microcirculation, acrocyanosis, or cold sensitivity, where it has demonstrated superior improvement in rewarming time compared to α-tocopheryl acetate and acetate/niacin mixtures [1]. Its efficacy is linked to the intact ester structure, not the additive effects of its components.

Cardiac Arrhythmia and Cardioprotection Models

Select α-TN for studies investigating non-antioxidant cardioprotective mechanisms, as it exhibited the highest antiarrhythmic activity against digitalis-induced arrhythmias in guinea-pig models, surpassing α-tocopherol [1]. Nicotinic acid alone was inactive, highlighting the importance of the ester bond.

Heart Failure and Endogenous Metabolite Investigations

Incorporate α-TN into metabolomics or disease-relevant cardiac studies, given its identification as an endogenous human cardiac metabolite that is depleted in heart failure [1]. This property distinguishes α-TN from other vitamin E esters and supports its use in physiologically relevant experimental designs.

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